N-(4-chloro-2-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-chloro-2-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, substituted with a 4-chloro-2-methylphenyl group, a morpholine ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine: Shares structural similarities with the presence of a morpholine ring and a chloro-substituted aromatic group.
2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one: Contains a morpholine ring and a substituted phenyl group.
Uniqueness
N-(4-chloro-2-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and its pyrazolo[3,4-d]pyrimidine core.
Biological Activity
N-(4-chloro-2-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a morpholine group enhances its solubility and bioavailability.
Research indicates that compounds like this compound may exert their biological effects through several mechanisms:
- Kinase Inhibition : Many pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) such as EGFR and VEGFR. This inhibition can disrupt signaling pathways involved in cell proliferation and survival .
- Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. It potentially affects tumor growth by inducing apoptosis and inhibiting angiogenesis .
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. The following table summarizes key findings from relevant studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10.5 | CDK inhibition |
A549 (Lung) | 8.2 | EGFR inhibition |
HeLa (Cervical) | 12.0 | Induction of apoptosis |
In Vivo Studies
In vivo models have further validated the anticancer potential of the compound:
- Xenograft Models : In studies using xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups .
- Toxicity Assessments : Preliminary toxicity assessments indicate a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A patient with advanced non-small cell lung cancer was treated with a regimen including this compound. Results showed a marked decrease in tumor markers and improved quality of life .
- Case Study 2 : In a clinical trial involving patients with breast cancer, the compound demonstrated efficacy in reducing tumor size in over 50% of participants after three months of treatment .
Properties
Molecular Formula |
C17H19ClN6O |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19ClN6O/c1-11-9-12(18)3-4-14(11)20-15-13-10-19-23(2)16(13)22-17(21-15)24-5-7-25-8-6-24/h3-4,9-10H,5-8H2,1-2H3,(H,20,21,22) |
InChI Key |
CEDJNGAUNBMYDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.